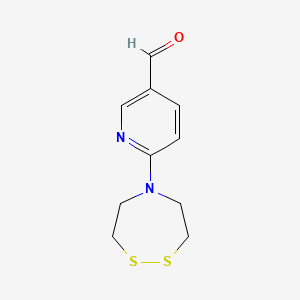
6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂OS₂ and a molecular weight of 240.35 g/mol . This compound is known for its unique structure, which includes a dithiazepane ring fused to a pyridine ring, making it a valuable asset in various research and development endeavors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde typically involves the formation of the dithiazepane ring followed by its attachment to the pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Dithiazepane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment to Pyridine Ring: The dithiazepane ring is then attached to the pyridine ring through a series of reactions, which may include nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: A simpler analog with a pyridine ring and an aldehyde group.
1,2,5-Dithiazepane: A compound with a dithiazepane ring but lacking the pyridine moiety.
Uniqueness
6-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is unique due to its combined dithiazepane and pyridine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2OS2 |
|---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
6-(1,2,5-dithiazepan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS2/c13-8-9-1-2-10(11-7-9)12-3-5-14-15-6-4-12/h1-2,7-8H,3-6H2 |
InChI Key |
PVXBYKVBAKKLGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCN1C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















